molecular formula C18H19NO5S2 B281294 BUTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

BUTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281294
M. Wt: 393.5 g/mol
InChI Key: LZZODXCQLFJCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran ring, a thienylsulfonyl group, and a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, the introduction of the thienylsulfonyl group, and the esterification to form the butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

BUTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of BUTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The benzofuran ring may also play a role in binding to biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-methyl-5-[(2-thienyl)amino]-1-benzofuran-3-carboxylate: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-acetate: Has an acetate group instead of a carboxylate group, which may affect its reactivity and solubility.

Uniqueness

BUTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the thienylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO5S2

Molecular Weight

393.5 g/mol

IUPAC Name

butyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H19NO5S2/c1-3-4-9-23-18(20)17-12(2)24-15-8-7-13(11-14(15)17)19-26(21,22)16-6-5-10-25-16/h5-8,10-11,19H,3-4,9H2,1-2H3

InChI Key

LZZODXCQLFJCOZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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